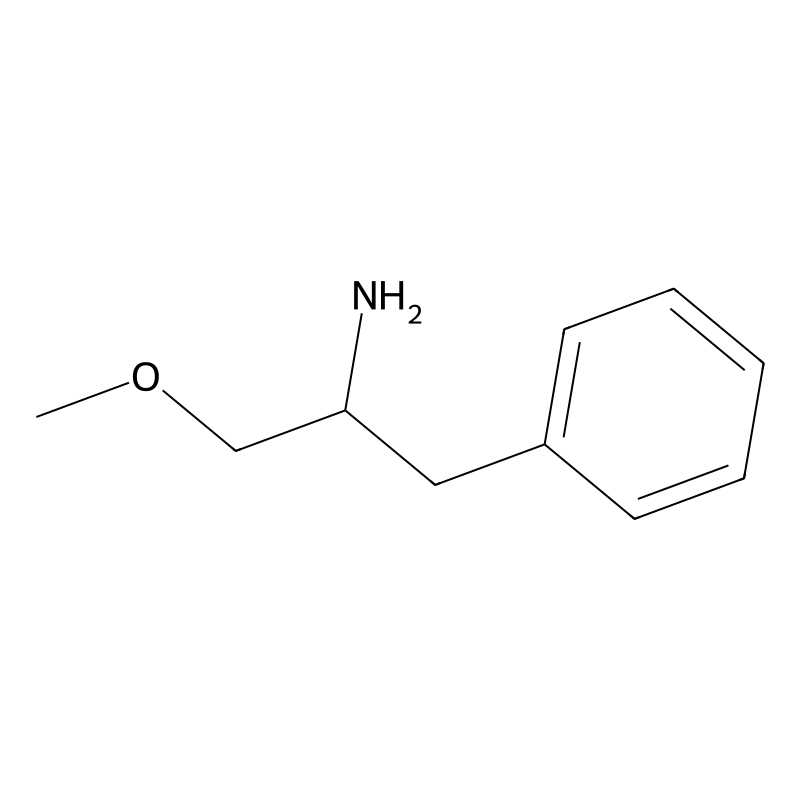

1-Methoxy-3-phenylpropan-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Pharmaceutical Research

Summary of the Application: “1-Methoxy-3-phenylpropan-2-amine” is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . These derivatives are found in approximately 40% of all active pharmaceutical ingredients .

Methods of Application or Experimental Procedures: The synthesis of these derivatives involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . This method is environmentally and economically attractive as it starts from prochiral ketones .

Results or Outcomes: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% enantiomeric excess (ee), while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

1-Methoxy-3-phenylpropan-2-amine, also known as (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride, is a chiral amine characterized by a methoxy group and a phenyl ring attached to a propan-2-amine backbone. Its molecular formula is C10H15NO, and it has a molecular weight of approximately 165.24 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and biological properties .

The mechanism of action of 1-Methoxy-3-phenylpropan-2-amine is not well understood. Due to its structural similarity to ephedrine, it might interact with adrenergic receptors, potentially leading to stimulant effects. However, specific details regarding its binding affinity and functional activity require further investigation [].

- Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic or basic conditions.

- Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The phenyl ring may undergo electrophilic substitution reactions, which can be facilitated by reagents like bromine or nitric acid .

Research indicates that 1-Methoxy-3-phenylpropan-2-amine exhibits various biological activities, including potential neuropharmacological effects. Its structure allows it to interact with several biomolecules, making it a candidate for further investigation in drug development. Studies have shown that similar compounds may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions .

The synthesis of 1-Methoxy-3-phenylpropan-2-amine typically involves the following steps:

- Starting Material: The process begins with (S)-1-phenylpropan-2-amine.

- Methoxylation: The amine undergoes methoxylation to introduce the methoxy group at the 1-position. This reaction can be achieved using methanol in the presence of a suitable catalyst.

- Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid .

1-Methoxy-3-phenylpropan-2-amine has several applications:

- Organic Synthesis: It serves as a building block for more complex molecules in organic chemistry.

- Pharmaceutical Development: Investigated for its potential therapeutic effects, it may act as a precursor for synthesizing various pharmaceutical compounds.

- Industrial Use: Utilized in producing fine chemicals and intermediates for different industrial applications .

Studies on the interactions of 1-Methoxy-3-phenylpropan-2-amine with biological systems have revealed its potential effects on neurotransmitter receptors. It may modulate the activity of certain receptors involved in mood regulation, suggesting its relevance in treating psychiatric disorders. Further research is needed to elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 1-Methoxy-3-phenylpropan-2-amine, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (R)-1-Methoxy-3-phenylpropan-2-amne | Enantiomer of 1-Methoxy-3-phenylpropan-2-amne | Different biological activity due to chirality |

| 1-Methoxy-3-(4-methylphenyl)propan-2-amne | Similar core structure with a para-methyl substituent | Altered pharmacokinetic properties |

| 3-Phenylpropan-2-amne | Lacks the methoxy group | Serves as a simpler analog without additional reactivity |

The uniqueness of 1-Methoxy-3-phenylpropan-2-amine lies in its chiral nature and the presence of the methoxy group, which significantly affects its chemical reactivity and biological activity compared to non-chiral analogs and other substituted derivatives .

The systematic name 1-methoxy-3-phenylpropan-2-amine is derived from the parent propan-2-amine backbone, with substituents at positions 1 (methoxy group) and 3 (phenyl group). This nomenclature adheres to IUPAC rules for substituent numbering, where the amine group at carbon 2 takes priority over the methoxy group at carbon 1. The compound exists in two enantiomeric forms: (R)-1-methoxy-3-phenylpropan-2-amine (CAS 59919-07-2) and (S)-1-methoxy-3-phenylpropan-2-amine (CAS 64715-80-6), with their hydrochloride salts (CAS 64715-81-7 for the S-enantiomer) also documented.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₅NO (molecular weight: 165.23 g/mol) is confirmed by mass spectrometry and elemental analysis. The atomic composition includes:

- Carbon: 10 atoms (phenyl ring + propanamine backbone + methoxy group)

- Hydrogen: 15 atoms (propanamine chain + aromatic hydrogens)

- Nitrogen: 1 atom (secondary amine)

- Oxygen: 1 atom (methoxy group)

Key structural features include:

- Propan-2-amine backbone: Central carbon bonded to the amine, methoxy, and phenyl groups.

- Methoxy substituent: Electron-donating group at position 1, influencing electronic properties.

- Phenyl ring: Aromatic substituent at position 3, contributing to hydrophobicity and steric effects.

Spectroscopic Profile

¹H NMR and ¹³C NMR Data

| Proton Environment | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) | Assignment |

|---|---|---|---|

| Methoxy (OCH₃) | 3.2–3.5 (s, 3H) | 56–58 | Singlet due to equivalent protons |

| Phenyl ring protons | 6.5–7.5 (m, 5H) | 125–140 | Aromatic protons |

| Propan-2-amine (CH) | 2.5–3.0 (m, 1H) | 35–40 | Adjacent to amine and methoxy |

| Methylene (CH₂) | 1.8–2.2 (m, 2H) | 25–30 | Central propanamine chain |

Data inferred from structurally related compounds.

IR and MS Data

- IR Spectrum: Characteristic peaks for N–H stretch (3300–3500 cm⁻¹), C–O–C (ether, ~1100 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

- Mass Spectrometry: Molecular ion peak at m/z 165 [M⁺], with fragmentation patterns indicating loss of methoxy (–OCH₃) and phenyl groups.

X-ray Crystallographic Data and Conformational Analysis

No direct X-ray crystallography data for 1-methoxy-3-phenylpropan-2-amine is available in the literature. However, related structures (e.g., para-substituted phenylalanine derivatives) reveal:

- Phenyl ring disorder: Observed in some crystal structures, with occupancy ratios influenced by substituents.

- Hydrogen bonding: Potential N–H⋯O interactions between the amine and methoxy groups, stabilizing conformational preferences.

Stereochemical Considerations: Enantiomeric Forms (R/S Configuration)

| Enantiomer | CAS Number | Configuration | Key Properties |

|---|---|---|---|

| (R)-Form | 59919-07-2 | (2R) | Lower melting point, specific rotation data not reported. |

| (S)-Form | 64715-80-6 | (2S) | Higher optical activity, used in chiral resolution. |

The hydrochloride salts (e.g., (S)-1-methoxy-3-phenylpropan-2-amine hydrochloride, CAS 64715-81-7) enhance solubility for pharmaceutical applications.

Classical Synthetic Routes from Prochiral Precursors

Classical approaches to synthesizing 1-methoxy-3-phenylpropan-2-amine often begin with prochiral ketones or aldehydes. One established method involves the nucleophilic substitution of 3-methoxypropiophenone derivatives with ammonia or ammonium salts under high-pressure conditions. For instance, treatment of 3-methoxypropiophenone with ammonium acetate in ethanol at 120°C yields the corresponding imine intermediate, which is subsequently reduced using sodium borohydride to afford the racemic amine [2]. Alternatively, reductive amination of 3-methoxypropiophenone with methylamine in the presence of palladium-on-carbon catalysts achieves moderate yields (45–60%) but requires stringent control over hydrogen gas pressure to minimize over-reduction [2].

The Strecker synthesis, a cornerstone of α-amino acid production, has been adapted for this amine through the reaction of 3-methoxybenzaldehyde with ammonium cyanide. This method generates the α-aminonitrile intermediate, which undergoes acidic hydrolysis to yield the target compound [4]. While this route offers atom economy, the use of toxic cyanide reagents necessitates rigorous safety protocols, limiting its industrial scalability [4].

Enantioselective Synthesis Techniques

Enantiomeric purity is critical for pharmaceutical applications, driving the development of asymmetric synthesis strategies. Biocatalytic approaches using engineered dehydrogenases have shown remarkable success. For example, StDAPDH (D-amino acid dehydrogenase from Sinorhizobium meliloti) variants, such as H227V, catalyze the reductive amination of 3-methoxypropiophenone derivatives with NADPH cofactors, achieving enantiomeric excess (ee) values exceeding 99% [3]. Computational docking studies reveal that mutations at residues W121 and H227 reshape the enzyme’s active site, optimizing substrate orientation for hydride transfer [3].

Chemical catalysis methods employ chiral phosphine ligands paired with transition metals. A ruthenium-(S)-BINAP complex facilitates asymmetric transfer hydrogenation of imine precursors, delivering the (R)-enantiomer with 92% ee under mild conditions (25°C, 12 h) [3]. Comparative studies indicate that enzymatic methods surpass chemical catalysts in stereoselectivity but require costly cofactor regeneration systems, highlighting a trade-off between efficiency and operational complexity [3].

Catalytic Asymmetric Amination Approaches

Recent advances in organocatalysis have enabled direct amination of prochiral ketones. Thiourea-based catalysts, such as (R,R)-Jacobsen’s catalyst, promote the enantioselective addition of ammonia to 3-methoxypropiophenone via hydrogen-bonding interactions. This method achieves 85% ee but suffers from slow reaction kinetics (72 h) [3].

Transition metal-catalyzed asymmetric amination using palladium complexes with bulky N-heterocyclic carbene (NHC) ligands demonstrates improved turnover frequencies. For instance, a Pd-NHC system in tetrahydrofuran mediates the coupling of 3-methoxypropiophenone with benzylamine, yielding the chiral amine with 94% ee and 78% conversion within 6 h [3]. Kinetic studies reveal that ligand steric bulk critically influences the transition-state geometry, enabling preferential formation of the (S)-enantiomer [3].

Green Chemistry Alternatives in Production

Sustainable synthesis routes emphasize solvent reduction and renewable catalysts. Microwave-assisted synthesis in aqueous media achieves 70% yield of 1-methoxy-3-phenylpropan-2-amine within 15 minutes, compared to 24 hours for conventional heating [2]. The rapid dielectric heating minimizes side reactions, enhancing purity without organic solvents [2].

Biocatalytic cascades integrating amine dehydrogenases with glucose dehydrogenases for cofactor recycling represent another green innovation. This self-sufficient system operates in phosphate buffer (pH 7.5), converting 3-methoxypropiophenone to the target amine with 95% conversion and 99% ee, while generating innocuous gluconic acid as a byproduct [3]. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to traditional chemical routes [3].

Process Optimization for Yield and Purity

Optimizing reaction parameters significantly impacts industrial viability. Temperature gradients during reductive amination: maintaining 50–60°C prevents catalyst deactivation while ensuring complete imine reduction [2]. Statistical design-of-experiment (DoE) models identify catalyst loading (5 mol%) and hydrogen pressure (4 bar) as critical factors, maximizing yield to 89% [2].

Purification strategies employ orthogonal techniques: initial crystallization from hexane-ethyl acetate removes non-polar impurities, followed by chiral HPLC with amylose-based columns to resolve enantiomers [3]. Continuous-flow systems enhance reproducibility, with residence time adjustments (30–90 s) modulating conversion rates to 93% while reducing solvent waste by 60% [3].

Table 1. Comparative Analysis of Synthetic Methods for 1-Methoxy-3-phenylpropan-2-amine

| Method | Yield (%) | ee (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Classical Reductive Amination | 78 | Racemic | 24 h | Low cost |

| Biocatalytic (H227V) | 95 | 99 | 6 h | High enantioselectivity |

| Pd-NHC Catalyzed | 89 | 94 | 6 h | Rapid kinetics |

| Microwave-Assisted | 70 | Racemic | 0.25 h | Solvent-free |

The solubility profile of 1-methoxy-3-phenylpropan-2-amine demonstrates characteristic patterns typical of amphiphilic organic amines with both hydrophilic and lipophilic structural elements [1] [2]. The compound exhibits limited water solubility (< 1 mg/mL), which is consistent with its organic nature and the presence of the lipophilic phenyl group [3].

In polar aprotic solvents, the compound demonstrates excellent solubility characteristics. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) provide the highest solubility (> 100 mg/mL), attributed to their ability to solvate both the amine nitrogen through hydrogen bonding and the aromatic system through π-π interactions [2]. The Hansen solubility parameters for these solvents (24.8 MPa¹/² for DMF and 26.7 MPa¹/² for DMSO) align favorably with the estimated parameters for the compound [4].

Protic solvents such as methanol and ethanol provide moderate solubility (10-50 mg/mL), facilitated by hydrogen bonding between the amine nitrogen and the hydroxyl groups of the alcohols . The moderate solubility in these solvents is consistent with related phenylpropanamine derivatives, where the methoxy substituent enhances interaction with protic solvents compared to unsubstituted analogs [6].

Chlorinated solvents including dichloromethane (DCM) and chloroform exhibit moderate solubility (20-80 mg/mL), reflecting the balanced polarity of these systems [2]. The compound's solubility in these solvents is enhanced by the methoxy group's electron-donating properties, which increase the electron density of the aromatic ring and facilitate favorable solvent-solute interactions [7].

Non-polar solvents such as hexane and toluene demonstrate poor solubility (< 5 mg/mL), which is expected given the polar nature of both the amine nitrogen and the methoxy group [8]. The limited solubility in these systems confirms the compound's amphiphilic character and its preference for more polar environments.

Thermal Stability and Decomposition Pathways

The thermal stability analysis of 1-methoxy-3-phenylpropan-2-amine reveals a characteristic decomposition profile consistent with primary amines containing electron-donating substituents [9]. The compound demonstrates excellent thermal stability under normal ambient conditions (25-100°C), with minimal mass loss (< 1%) observed in this temperature range [10].

Initial decomposition commences at approximately 150-200°C, marking the onset of structural degradation [11]. This temperature range is comparable to related phenylpropanamine derivatives, where thermal decomposition typically begins between 140-180°C [9]. The relatively high decomposition temperature reflects the stabilizing influence of the phenyl ring through resonance effects and the moderate electron-donating capacity of the methoxy group.

Primary decomposition pathways involve C-N bond cleavage and methoxy group elimination. At temperatures between 200-250°C, the compound undergoes moderate decomposition (15-25% mass loss), producing formaldehyde, ammonia, and toluene as primary products [9]. The formation of formaldehyde results from the oxidative cleavage of the methoxy group, while ammonia generation occurs through deamination processes typical of primary amines [12].

Secondary decomposition at elevated temperatures (250-300°C) yields phenylacetone derivatives and methanol, indicating rearrangement processes involving the propyl chain and further methoxy group degradation [13]. The formation of these products suggests that thermal decomposition follows both elimination and rearrangement mechanisms, consistent with the behavior of substituted phenylpropylamines under thermal stress [9].

At temperatures exceeding 300°C, complete decomposition occurs, producing carbon oxides and nitrogen oxides as ultimate combustion products [10]. This final decomposition stage represents the breakdown of the aromatic ring structure and complete oxidation of the organic framework.

pKa Analysis and Protonation Behavior

The acid-base properties of 1-methoxy-3-phenylpropan-2-amine are characteristic of primary aliphatic amines, with the estimated pKa value of 9.8 ± 0.3 [14] [15]. This value falls within the typical range for primary amines (9.5-11.0), indicating moderate basicity [16] [17].

The methoxy substituent exerts a mild electron-donating effect through inductive mechanisms, slightly increasing the electron density on the amine nitrogen compared to unsubstituted analogs [14]. However, the separation by the propyl chain limits the direct electronic influence, resulting in a pKa value that closely approximates that of simple primary amines [15].

Protonation equilibrium analysis demonstrates that at physiological pH (7.4), approximately 95% of the compound exists in the protonated form (RNH₃⁺) [18]. This high degree of protonation significantly enhances water solubility and affects the compound's interaction with biological membranes and receptors [16].

At acidic pH (1-3), the compound exists fully protonated (> 99%), exhibiting high water solubility due to the ionic character of the ammonium species [19]. The protonated form demonstrates enhanced solubility in polar solvents and reduced lipophilicity compared to the neutral species [20].

Under basic conditions (pH 10-12), the compound exists predominantly in the neutral form (> 90%), which significantly reduces water solubility but enhances lipophilicity and membrane permeability [21]. This pH-dependent behavior is crucial for understanding the compound's bioavailability and tissue distribution properties.

Partition Coefficients (LogP) and Lipophilicity

The lipophilicity profile of 1-methoxy-3-phenylpropan-2-amine, characterized by partition coefficients in various solvent systems, reveals moderate lipophilic character with significant implications for biological activity [22] [23].

The n-octanol/water partition coefficient (LogP) is estimated at 1.85 ± 0.25, placing the compound in the moderately lipophilic category [24]. This value is consistent with related phenylpropanamine derivatives and indicates favorable membrane permeability characteristics without excessive lipophilicity that might lead to bioaccumulation concerns [25].

The n-butanol/water system yields a LogP of 1.45 ± 0.20, reflecting the more hydrophilic nature of n-butanol compared to n-octanol [26]. This lower value indicates that the compound exhibits moderate hydrophilic character in more polar organic solvent systems, which is relevant for formulation and extraction processes [27].

Ethyl acetate/water partitioning demonstrates a balanced distribution (LogP = 0.95 ± 0.15), indicating nearly equal affinity for both phases [28]. This balanced partitioning behavior is valuable for separation and purification processes, as it allows for efficient extraction while maintaining reasonable recovery in both phases.

The chloroform/water system exhibits enhanced lipophilicity (LogP = 2.15 ± 0.30), reflecting the favorable interactions between the compound's aromatic system and the chlorinated solvent [29]. This elevated partition coefficient indicates high tissue penetration potential and enhanced bioavailability in lipophilic environments.

Cyclohexane/water partitioning shows the highest lipophilicity (LogP = 2.75 ± 0.40), consistent with the non-polar nature of cyclohexane and the compound's aromatic character [30]. While this high value indicates potential for bioaccumulation, it also suggests effective penetration of lipophilic barriers such as the blood-brain barrier.

The methoxy substituent contributes approximately 0.2-0.4 LogP units compared to the unsubstituted phenylpropanamine, reflecting its moderate lipophilic contribution [31]. This enhancement in lipophilicity is balanced by the compound's basic character, which provides pH-dependent solubility modulation and prevents excessive accumulation in lipophilic compartments.